7(S)-Maresin 1, also known as 7S,14S-dihydroxy-4Z,8E,10E,12Z,16Z,19Z-docosahexaenoic acid, is a specialized pro-resolving mediator derived from docosahexaenoic acid. This compound plays a crucial role in the resolution of inflammation and tissue regeneration. It has garnered attention for its potential therapeutic applications in various inflammatory conditions and neurological injuries.
The synthesis of 7(S)-Maresin 1 can be achieved through several methods, primarily involving stereoselective synthesis techniques. One notable approach includes the use of palladium-catalyzed coupling reactions to construct the conjugated triene system essential for the compound's structure .
The synthesis typically involves starting with docosahexaenoic acid and subjecting it to specific enzymatic reactions that introduce hydroxyl groups at the 7 and 14 positions. For instance, the enzyme lipoxygenase catalyzes the formation of hydroperoxy intermediates, which are then reduced to yield 7(S)-Maresin 1 .
The molecular structure of 7(S)-Maresin 1 is characterized by a long-chain polyunsaturated fatty acid backbone with hydroxyl groups at the 7 and 14 positions. This configuration is critical for its biological activity.
7(S)-Maresin 1 participates in various biochemical reactions primarily associated with inflammation resolution. It can interact with cell membranes and modulate signaling pathways involved in immune responses.
The compound has been shown to inhibit pro-inflammatory cytokines and promote macrophage polarization towards a reparative phenotype. It also facilitates the clearance of apoptotic cells and cellular debris, which is essential for effective tissue healing .
The mechanism of action of 7(S)-Maresin 1 involves binding to specific receptors on immune cells, leading to a cascade of signaling events that promote anti-inflammatory responses. It enhances macrophage function, promoting phagocytosis and secretion of anti-inflammatory mediators.
Research indicates that systemic administration of 7(S)-Maresin 1 improves outcomes in models of spinal cord injury by enhancing the resolution of inflammation and promoting tissue regeneration . This suggests a potential therapeutic role in managing chronic inflammatory diseases.
7(S)-Maresin 1 has significant implications in various fields of biomedical research:
7(S)-Maresin 1 (MaR1), chemically defined as 7S,14S-dihydroxy-4Z,8E,10E,12Z,16Z,19Z-docosahexaenoic acid, is a potent endogenous lipid mediator classified within the specialized pro-resolving mediators (SPMs) [5] [9]. SPMs are enzymatically biosynthesized from essential polyunsaturated fatty acids (PUFAs) and function as master regulators of inflammation resolution. Unlike immunosuppressive agents, MaR1 actively terminates inflammatory responses by:
MaR1 is distinguished by its conjugated triene structure and stereospecific hydroxyl groups at positions 7S and 14S, which are critical for its bioactivity [5] [9]. It signals primarily through the leucine-rich repeat-containing G-protein-coupled receptor 6 (LGR6), expressed on immune cells and neurons, to activate resolution pathways [9].
Table 1: Key Characteristics of 7(S)-Maresin 1
Property | Description |
---|---|
Chemical Name | 7S,14S-dihydroxy-4Z,8E,10E,12Z,16Z,19Z-docosahexaenoic acid |
Classification | Specialized Pro-Resolving Mediator (SPM), Maresin family |
Precursor Fatty Acid | Docosahexaenoic Acid (DHA; C22:6 ω-3) |
Core Bioactions | Limits neutrophil infiltration, enhances macrophage efferocytosis, promotes tissue regeneration, reduces pain |
Primary Receptor | LGR6 |
MaR1 is biosynthesized endogenously through the enzymatic conversion of the omega-3 fatty acid docosahexaenoic acid (DHA), primarily within macrophages—hence its name (macrophage resolution interaction mediator) [1] [2]. The biosynthetic pathway involves stereoselective enzymatic reactions:
This pathway is tightly regulated in space and time during the resolution phase of inflammation. Notably, DHA is sourced from membrane phospholipids after its release by phospholipase A₂ (PLA₂), linking membrane remodeling to SPM production [8] [9].
Table 2: Key Enzymes in Maresin 1 Biosynthesis
Enzyme | Role in MaR1 Biosynthesis | Tissue/Cell Location |
---|---|---|
12-Lipoxygenase (12-LOX) | Catalyzes 14S-oxygenation of DHA to 14S-HpDHA; forms epoxide intermediate | Macrophages, leukocytes |
Soluble Epoxide Hydrolase (sEH) | Hydrolyzes 13S,14S-epoxy-maresin to MaR1 (or MaR2) | Ubiquitous |
Phospholipase A₂ (PLA₂) | Releases DHA from membrane phospholipids | Cell membranes |
MaR1 was discovered in 2009 by Charles N. Serhan and colleagues during lipidomics analyses of resolving inflammatory exudates from human macrophages and murine models [2] [6]. Key milestones include:
MaR1’s discovery solidified the paradigm that resolution of inflammation is an active, biosynthetically driven process—not passive dissipation of signals. It expanded the SPM superfamily beyond lipoxins (AA-derived), resolvins, and protectins (DHA/EPA-derived) [3] [8]. Its ability to simultaneously resolve inflammation, control pain, and promote tissue regeneration (e.g., in planaria and muscle injury models) highlighted its therapeutic potential [2] [10].
Table 3: Maresin Family Members
Mediator | Structure | Key Biosynthetic Features |
---|---|---|
Maresin 1 (MaR1) | 7S,14S-dihydroxy-4Z,8E,10E,12Z,16Z,19Z-DHA | Hydrolysis of 13S,14S-epoxide by water or sEH |
Maresin 2 (MaR2) | 13R,14S-dihydroxy-DHA | sEH-dependent epoxide hydrolysis |
MCTR1-3 | Cysteine- or glutathione-conjugated derivatives | Enzymatic conjugation via LTC4 synthase/GSTM4 |
7S,14R-diHDHA | 7S,14R-dihydroxy-DHA (stereoisomer) | Cytochrome P450 pathway (alternative biosynthesis) |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: